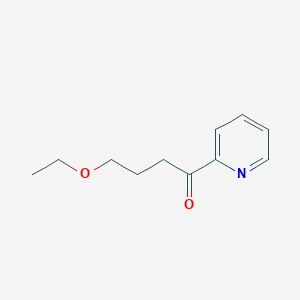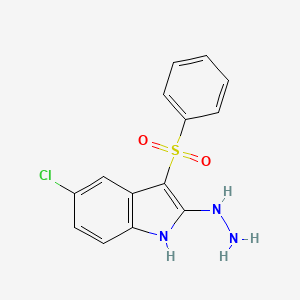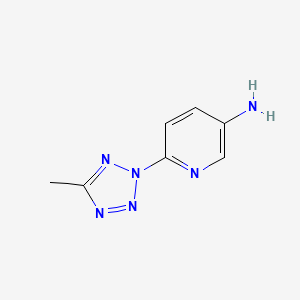
6-(5-Methyltetrazol-2-yl)pyridin-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(5-Methyltetrazol-2-yl)pyridin-3-amine is a heterocyclic compound that features a pyridine ring substituted with a methyltetrazole moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(5-Methyltetrazol-2-yl)pyridin-3-amine typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide in the presence of a catalyst such as zinc chloride.
Coupling with Pyridine: The methyltetrazole moiety is then coupled with a pyridine derivative through a nucleophilic substitution reaction. This can be achieved using a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.
化学反応の分析
Types of Reactions
6-(5-Methyltetrazol-2-yl)pyridin-3-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Potassium carbonate in dimethylformamide.
Major Products Formed
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced amine derivatives.
Substitution: Introduction of various substituents on the pyridine ring.
科学的研究の応用
6-(5-Methyltetrazol-2-yl)pyridin-3-amine has several applications in scientific research:
Medicinal Chemistry: It is explored as a potential pharmacophore in the design of new drugs, particularly for its antimicrobial and anticancer properties.
Materials Science: The compound is used in the synthesis of novel materials with unique electronic and optical properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.
作用機序
The mechanism of action of 6-(5-Methyltetrazol-2-yl)pyridin-3-amine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the structure of the compound.
類似化合物との比較
Similar Compounds
- 6-(5-Aminotetrazol-2-yl)pyridin-3-amine
- 6-(5-Methyltetrazol-2-yl)pyridin-2-amine
- 6-(5-Methyltetrazol-2-yl)pyridin-4-amine
Uniqueness
6-(5-Methyltetrazol-2-yl)pyridin-3-amine is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. This uniqueness makes it a valuable compound for developing new materials and pharmaceuticals.
特性
分子式 |
C7H8N6 |
|---|---|
分子量 |
176.18 g/mol |
IUPAC名 |
6-(5-methyltetrazol-2-yl)pyridin-3-amine |
InChI |
InChI=1S/C7H8N6/c1-5-10-12-13(11-5)7-3-2-6(8)4-9-7/h2-4H,8H2,1H3 |
InChIキー |
DJRYOWUBLSREDY-UHFFFAOYSA-N |
正規SMILES |
CC1=NN(N=N1)C2=NC=C(C=C2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N'-[2-(2,3-dihydro-1-benzofuran-5-yl)quinazolin-6-yl]ethanimidamide](/img/structure/B13875612.png)
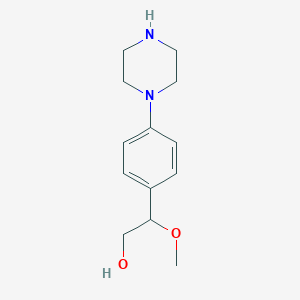
![7-[(6-chloropyrimidin-4-yl)amino]-3,4-dihydro-1H-quinolin-2-one](/img/structure/B13875626.png)
![2-[4-(3-Phenylprop-2-enoyl)phenyl]acetic acid](/img/structure/B13875631.png)
![1-(4,6-Dihydro-thieno[3,4-d]thiazol-2-yl)-2-ethyl-hexan-1-one](/img/structure/B13875632.png)
![7-[2,3-Bis(4-methylphenyl)pyrrolo[2,3-b]pyrazin-5-yl]heptanoic acid](/img/structure/B13875640.png)


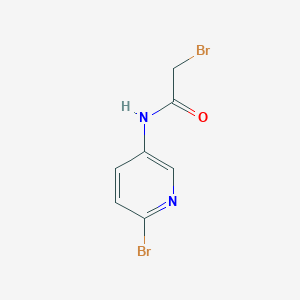
![N-[5-amino-2-(2-methoxyethoxy)phenyl]acetamide](/img/structure/B13875666.png)
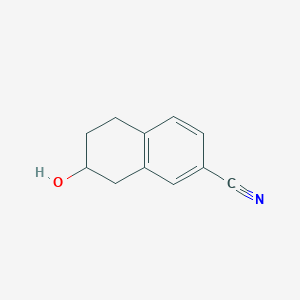
![3-[(3-chlorophenyl)methyl]-4H-quinazolin-2-amine;hydrochloride](/img/structure/B13875691.png)
